molecular formula C11H13F2NO B12092884 2-[4-(Difluoromethoxy)phenyl]pyrrolidine CAS No. 1016735-73-1

2-[4-(Difluoromethoxy)phenyl]pyrrolidine

Cat. No.: B12092884
CAS No.: 1016735-73-1
M. Wt: 213.22 g/mol
InChI Key: ZOFPKLFIGVGEBK-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethoxy)phenyl]pyrrolidine is a chemical compound with the molecular formula C11H13F2NO It consists of a pyrrolidine ring substituted with a 4-(difluoromethoxy)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethoxy)phenyl]pyrrolidine typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with pyrrolidine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is purified using methods like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethoxy)phenyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-[4-(Difluoromethoxy)phenyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethoxy)phenyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethoxy group may enhance the compound’s binding affinity and selectivity by forming hydrogen bonds or hydrophobic interactions with the target protein. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle.

    4-(Difluoromethoxy)benzaldehyde: A precursor in the synthesis of 2-[4-(Difluoromethoxy)phenyl]pyrrolidine.

    2-[4-(Methoxy)phenyl]pyrrolidine: A similar compound with a methoxy group instead of a difluoromethoxy group.

Uniqueness

This compound is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical and biological properties. The difluoromethoxy group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1016735-73-1

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

2-[4-(difluoromethoxy)phenyl]pyrrolidine

InChI

InChI=1S/C11H13F2NO/c12-11(13)15-9-5-3-8(4-6-9)10-2-1-7-14-10/h3-6,10-11,14H,1-2,7H2

InChI Key

ZOFPKLFIGVGEBK-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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